molecular formula C12H17N3O3 B1674921 L-Leucine-p-nitroanilide CAS No. 4178-93-2

L-Leucine-p-nitroanilide

Cat. No. B1674921
CAS RN: 4178-93-2
M. Wt: 251.28 g/mol
InChI Key: AXZJHDNQDSVIDR-NSHDSACASA-N
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Description

L-Leucine-p-nitroanilide is used to detect and evaluate the functionality of amino peptidases . It is used in an ELISA assay to detect the biological functionality of chicken amino peptidase produced by E. coli . It is also employed to characterize the native IRAP (placental leucine amino peptidase) .


Molecular Structure Analysis

The molecular structure of L-Leucine-p-nitroanilide consists of a leucine residue attached to a p-nitroanilide group . The compound has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide .


Chemical Reactions Analysis

L-Leucine-p-nitroanilide is used as a substrate to measure the activity of leucine aminopeptidase . It is involved in the hydrolysis reactions catalyzed by leucine aminopeptidase .


Physical And Chemical Properties Analysis

L-Leucine-p-nitroanilide has a molecular weight of 251.28 g/mol . Its molecular formula is C12H17N3O3 . The compound is stable under normal conditions .

Scientific Research Applications

Detection and Evaluation of Aminopeptidase Activity

L-Leucine-4-nitroanilide is widely used to detect and evaluate the functionality of aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of proteins or peptides. They are crucial for protein digestion, cellular regulation, and metabolism. The compound serves as a chromogenic substrate that releases a yellow-colored product, p-nitroaniline, upon enzymatic action, which can be quantitatively measured using spectrophotometry.

ELISA Assays for Enzyme Functionality

In enzyme-linked immunosorbent assays (ELISA), L-Leucine-4-nitroanilide is employed to assess the biological functionality of enzymes such as chicken amino peptidase produced by E. coli . The colorimetric change resulting from the enzymatic reaction provides a convenient and accurate method for monitoring enzyme activity in various samples.

Characterization of IRAP

The compound is instrumental in characterizing the native Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine aminopeptidase . IRAP is involved in the regulation of blood pressure and is a target for antihypertensive drugs. By using L-Leucine-4-nitroanilide, researchers can study the enzyme’s kinetics and inhibition, which is vital for understanding its role in physiological processes.

Kinetic Analysis of Aminopeptidases

L-Leucine-4-nitroanilide serves as a substrate for kinetic analysis of aminopeptidases extracted from sources like chick-pea cotyledons . Such analyses help in determining the specificity constants (kcat/Km) for various amino acid-p-nitroanilide substrates, providing insights into the enzyme’s substrate preference and catalytic efficiency.

Study of Antihypertensive Peptides

The specificity of aminopeptidases towards L-Leucine-4-nitroanilide can be exploited to study the interaction with antihypertensive peptides such as Ile-Pro-Pro and Val-Pro-Pro . These peptides are known to inhibit aminopeptidases competitively, and their study is essential for developing new treatments for hypertension.

Spectrophotometric Assays in Biological Samples

L-Leucine-4-nitroanilide hydrochloride is used as a substrate in spectrophotometric assays to measure the activity of leucine aminopeptidase in various biological samples, including intestinal samples and hemolymph of clams . This application is crucial for understanding the role of aminopeptidases in different organisms and tissues.

Safety And Hazards

The compound should not be released into the environment . Personal protective equipment is required when handling this chemical . Dust formation should be avoided .

Relevant Papers The search results provided several papers related to L-Leucine-p-nitroanilide . These papers discuss various aspects of the compound, including its use in detecting and evaluating the functionality of amino peptidases , its role in the hydrolysis reactions catalyzed by leucine aminopeptidase , and its use as a substrate of the enzyme γ-glutamyltransferase (GGT) .

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZJHDNQDSVIDR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883739
Record name L-Leucyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine-p-nitroanilide

CAS RN

4178-93-2
Record name Leucine p-nitroanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4178-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)-, (2S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Leucyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methyl-N-(4-nitrophenyl)valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: L-Leucine-p-nitroanilide acts as a substrate for aminopeptidases. These enzymes cleave the peptide bond between the leucine and p-nitroaniline moieties. [] This interaction mimics the natural process of aminopeptidases cleaving N-terminal amino acids from peptides and proteins. []

A: The release of p-nitroaniline, a yellow-colored product, allows for the direct spectrophotometric measurement of aminopeptidase activity. [] This property makes L-Leucine-p-nitroanilide a valuable tool for studying the kinetics and inhibition of aminopeptidases. []

A: The molecular formula of L-Leucine-p-nitroanilide is C12H17N3O3. It has a molecular weight of 251.28 g/mol. []

A: Research indicates that L-Leucine-p-nitroanilide can be used in aqueous mixed-solvent systems containing methanol, ethanol, dimethyl sulfoxide, and dimethylformamide. [, ] This expands its application in cryoenzymological studies at subzero temperatures. []

A: L-Leucine-p-nitroanilide is widely used to: * Determine kinetic parameters (Km, Vmax) of aminopeptidases. [, ] * Screen and evaluate the potency of potential aminopeptidase inhibitors. [, ] * Study the substrate specificity of different aminopeptidases. [, ] * Investigate the effects of metal ions and other factors on enzyme activity. [, ]

A: Aminopeptidases exhibit varying degrees of specificity towards L-Leucine-p-nitroanilide. Some, like the enzyme from Mycoplasma salivarium, show a preference for N-terminal leucine residues, while others might have different substrate preferences. []

A: Yes, factors like pH, temperature, metal ions, and specific inhibitors can significantly influence the hydrolysis of L-Leucine-p-nitroanilide by aminopeptidases. [, , ] For example, the Aeromonas proteolytica aminopeptidase's activity can be enhanced by the presence of cobalt ions. []

A: Yes, DFT-based conformational analysis has been used to understand the substrate incorporation mode of L-Leucine-p-nitroanilide in aminopeptidase mimics. These studies shed light on the role of the Zn-OH nucleophile and potential general acid/base catalysts within the enzyme active site. []

A: While the provided research primarily focuses on L-Leucine-p-nitroanilide, some studies highlight the impact of substrate modifications. For instance, the presence of an N-terminal arginine instead of leucine renders the substrate inactive with the aminopeptidase from Micrococcus sp. LL3. []

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